Technical Whitepaper: Methyl[3-(methylsulfanyl)propyl]amine – Structural Properties, Synthesis, and Applications in Advanced Therapeutics
Technical Whitepaper: Methyl[3-(methylsulfanyl)propyl]amine – Structural Properties, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
In the landscape of modern synthetic chemistry and drug development, bifunctional aliphatic building blocks are critical for assembling complex pharmacophores and specialized ligands. Methyl[3-(methylsulfanyl)propyl]amine (also identified by its IUPAC name, N-methyl-3-(methylthio)propan-1-amine) is a highly versatile intermediate. Featuring both a secondary amine and a terminal thioether (methylsulfanyl) group, this molecule offers orthogonal reactivity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its downstream utility in asymmetric catalysis and therapeutic modulation.
Chemical Identity & Physicochemical Profiling
Understanding the structural parameters of Methyl[3-(methylsulfanyl)propyl]amine is essential for predicting its behavior in physiological environments and organic solvents. The presence of the thioether group enhances its nucleophilicity and lipophilicity compared to pure aliphatic amines, while the secondary amine provides a handle for targeted amidation or alkylation.
Below is a consolidated profile of its quantitative data, synthesized from computational models and structural analyses of its primary amine analog (CAS 4104-45-4) [1] and related isomeric data [2].
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Analytical Method / Causality |
| Molecular Formula | C₅H₁₃NS | Exact Mass Calculation[2] |
| Molecular Weight | 119.23 g/mol | Standard Atomic Weights[2] |
| SMILES String | CSCCCNC | Structural Derivation [3] |
| LogP (Estimated) | 0.60 – 0.80 | The thioether increases lipophilicity relative to primary amines, aiding membrane permeability in drug design. |
| Hydrogen Bond Donors | 1 | Attributed to the secondary amine (N-H). |
| Hydrogen Bond Acceptors | 2 | Attributed to the nitrogen lone pair and sulfur lone pairs [4]. |
| pKa (Conjugate Acid) | ~10.2 | Typical for secondary alkylamines; exists protonated at physiological pH. |
Mechanistic Synthesis Workflows
To ensure high purity and scalability, the most robust method for synthesizing Methyl[3-(methylsulfanyl)propyl]amine is the reductive amination of methional (3-(methylthio)propanal) with methylamine.
Protocol: Reductive Amination via Sodium Triacetoxyborohydride
Self-Validating System: This protocol is designed to suppress over-alkylation (tertiary amine formation) and unwanted aldehyde reduction. By utilizing NaBH(OAc)₃, we exploit the electron-withdrawing nature of the acetate groups, which dampens the hydride's nucleophilicity. The system validates itself: the reaction will only proceed when the pH is optimized to form the iminium ion, and completion is confirmed by the total disappearance of the aldehyde signal in GC-MS.
Step-by-Step Methodology:
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System Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve methional (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
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Causality: DCE is selected over dichloromethane because its slightly higher boiling point and dielectric constant provide a superior solubility profile for the borohydride reagent.
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Imine Condensation: Add methylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol) dropwise at 0 °C. Stir for 30 minutes.
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Causality: The low temperature prevents the volatilization of methylamine gas and controls the exothermic condensation, ensuring maximum conversion to the imine intermediate.
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Selective Reduction: Introduce NaBH(OAc)₃ (1.5 equiv, 15 mmol) in portions over 15 minutes. Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5.
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Causality: The mildly acidic environment accelerates the protonation of the imine to an iminium ion. NaBH(OAc)₃ is specifically reactive toward iminium ions but inert to the starting aldehyde, driving the reaction exclusively toward the target secondary amine.
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Validation & Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC (ninhydrin stain) or GC-MS. The system is validated when the methional peak (M+ 104) is entirely replaced by the product peak (M+ 119).
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Workup & Purification: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).
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Causality: The addition of 1% NH₄OH prevents the basic amine from streaking on the acidic silica gel, ensuring a sharp, high-purity elution band.
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Workflow Visualization
The following diagram illustrates the synthetic causality and the divergent downstream applications of the synthesized building block.
Figure 1: Synthetic workflow and downstream therapeutic applications of the target amine.
Advanced Applications in Drug Development & Catalysis
The orthogonal reactivity of the secondary amine and the thioether makes Methyl[3-(methylsulfanyl)propyl]amine a highly prized precursor in several advanced fields:
A. TRPM8 Modulators (Sensory Therapeutics)
Modulators of the Melastatin Transient Receptor Potential Channel 8 (TRPM8) are critical for inducing cooling sensations and treating neuropathic pain. Methyl[3-(methylsulfanyl)propyl]amine and its derivatives are utilized as structural motifs in the synthesis of potent TRPM8 agonists [5]. The amine is typically subjected to amidation to form complex carboxamides, where the flexible thioether tail enhances binding affinity within the hydrophobic pockets of the TRPM8 channel.
B. Thiocholine Iodide Precursors
In biochemical diagnostics, thiocholine iodide is a vital substrate for measuring acetylcholinesterase (AChE) activity. Methyl[3-(methylsulfanyl)propyl]amine serves as a direct precursor in its synthesis. By reacting the secondary amine with an alkylating agent such as methyl iodide, chemists can efficiently generate the necessary quaternary ammonium salts [],[].
C. Chiral Ligands for Asymmetric Catalysis
In organometallic chemistry, the compound is employed to synthesize TADDOL-based P,S-bidentate ligands [8]. The secondary amine is covalently linked to the chiral TADDOL backbone, while the terminal methylsulfanyl group acts as a soft Lewis base (sulfur donor) to coordinate transition metals (e.g., Palladium or Iridium). This dual-coordination environment is highly effective in driving enantioselective transformations.
References
- Google Patents. "WO2017058594A1 - Compounds useful as modulators of trpm8." World Intellectual Property Organization.
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Royal Society of Chemistry (RSC). "Supporting Information: TADDOLs-based group of P,S-bidentate ligands." Organic & Biomolecular Chemistry. Available at: [Link]
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Chemspace. "3-({1'-methyl-[1,4'-bipiperidin]-4-yl}oxy)-N-[3-(methylsulfanyl)propyl]benzamide." Chemspace Compound Database. Available at: [Link]
Sources
- 1. CAS 4104-45-4: 3-(Methylthio)propylamine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-({1'-methyl-[1,4'-bipiperidin]-4-yl}oxy)-N-[3-(methylsulfanyl)propyl]benzamide - C22H35N3O2S | CSSS00159771520 [chem-space.com]
- 4. Buy 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide [smolecule.com]
- 5. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
